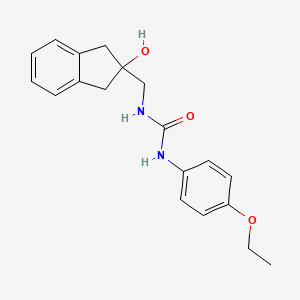
1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Hydrogel Formation and Morphology Tuning
Lloyd and Steed (2011) explored the formation of hydrogels by a related urea compound in various acidic environments. They demonstrated that the rheology and morphology of these gels could be tuned by changing the anion identity in the solution, which affects the gels' physical properties. This study provides insight into how similar urea derivatives could be used to engineer hydrogels with specific characteristics for biomedical or industrial applications (Lloyd & Steed, 2011).
Directed Lithiation and Substitution
Smith, El‐Hiti, and Alshammari (2013) reported on the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and its applications in organic synthesis. The study highlights the utility of similar compounds in synthesizing a wide range of substituted products, indicating their potential role as intermediates in the synthesis of complex organic molecules (Smith et al., 2013).
Acetylcholinesterase Inhibition
Vidaluc, Calmel, Bigg, Carilla, and Briley (1995) investigated the antiacetylcholinesterase activity of a series of flexible ureas, aiming to optimize the spacer length between pharmacophoric moieties. This research suggests the potential of urea derivatives in developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase inhibition is a therapeutic strategy (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Fotsch, Sonnenberg, Chen, Hale, Karbon, and Norman (2001) described the optimization of 1-((1R,2R)-2-Hydroxy-1-methyl-2-phenylethyl)-1-methyl-3-(4-phenoxyphenyl)urea as a hit compound from screening against the neuropeptide Y5 (NPY5) receptor. The study provides an example of how urea derivatives can be modified to enhance their potency as receptor antagonists, potentially contributing to the development of new pharmacotherapies (Fotsch et al., 2001).
Corrosion Inhibition
Bahrami and Hosseini (2012) studied the inhibition effect of certain urea compounds on mild steel corrosion in acid solutions. Their research demonstrates the potential of urea derivatives in industrial applications, particularly in protecting metals against corrosion in harsh chemical environments (Bahrami & Hosseini, 2012).
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-2-24-17-9-7-16(8-10-17)21-18(22)20-13-19(23)11-14-5-3-4-6-15(14)12-19/h3-10,23H,2,11-13H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSCSXSAQBJDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2(CC3=CC=CC=C3C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
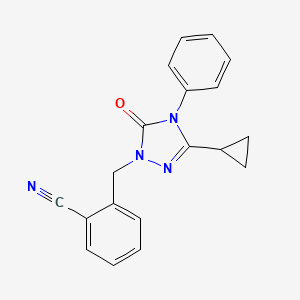
![N-([3,3'-bipyridin]-5-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B2525170.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2525173.png)

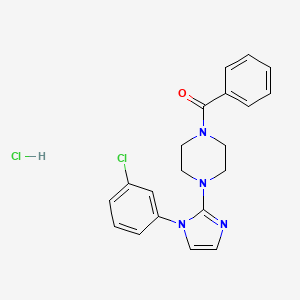


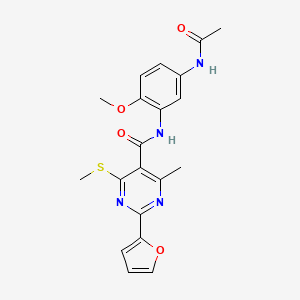
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2525184.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-fluorobenzamide](/img/structure/B2525185.png)

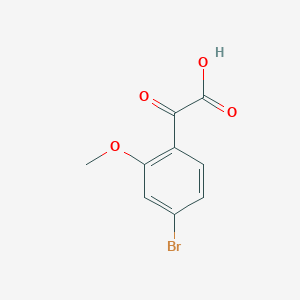
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2525188.png)
